molecular formula C22H23N3O4S B11166433 {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone

Cat. No.: B11166433
M. Wt: 425.5 g/mol
InChI Key: LWPQKSVUNMELIH-UHFFFAOYSA-N
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Description

{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, a piperazine ring, and a quinoline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions to form 4-[(4-methoxyphenyl)sulfonyl]piperazine.

    Quinoline Derivative Formation: The next step involves the synthesis of 2-methyl-4-quinolinecarboxylic acid, which is achieved through the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the piperazine derivative with the quinoline derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation Products: Quinones, sulfoxides

    Reduction Products: Sulfides, thiols

    Substitution Products: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its interactions with specific molecular targets can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure enables it to participate in diverse chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C22H23N3O4S/c1-16-15-20(19-5-3-4-6-21(19)23-16)22(26)24-11-13-25(14-12-24)30(27,28)18-9-7-17(29-2)8-10-18/h3-10,15H,11-14H2,1-2H3

InChI Key

LWPQKSVUNMELIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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